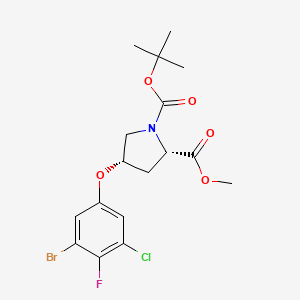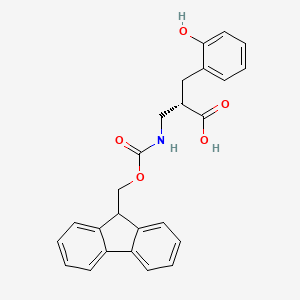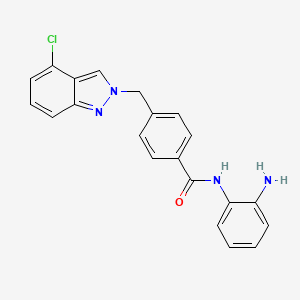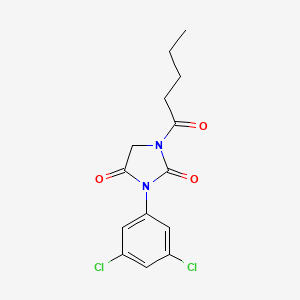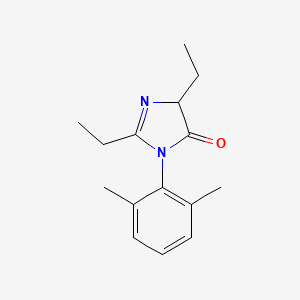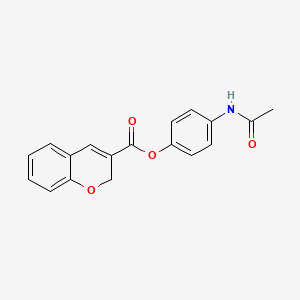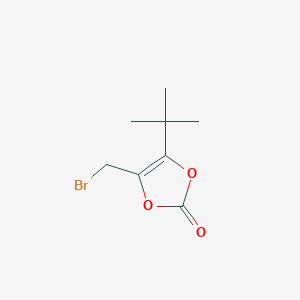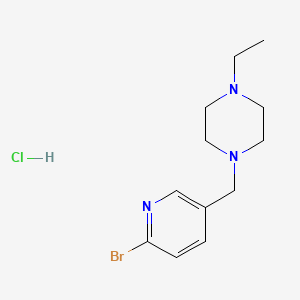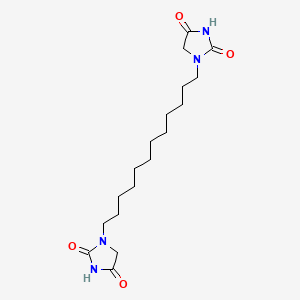
1,1'-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione: is a chemical compound with the molecular formula C18H30N4O4 and a molecular weight of 366.46 g/mol . It is characterized by its unique structure, which includes two imidazolidine-2,4-dione rings connected by a dodecane chain. This compound is achiral and does not exhibit optical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione typically involves the reaction of dodecanediamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the bisimidazolidine structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazolidine derivatives .
Aplicaciones Científicas De Investigación
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mecanismo De Acción
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis, inhibition, or signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione
- 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione
- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide
Uniqueness
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione is unique due to its long dodecane chain, which imparts specific physical and chemical properties.
Propiedades
Número CAS |
94134-11-9 |
|---|---|
Fórmula molecular |
C18H30N4O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-[12-(2,4-dioxoimidazolidin-1-yl)dodecyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H30N4O4/c23-15-13-21(17(25)19-15)11-9-7-5-3-1-2-4-6-8-10-12-22-14-16(24)20-18(22)26/h1-14H2,(H,19,23,25)(H,20,24,26) |
Clave InChI |
BMYCTFIMDMGMEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CCCCCCCCCCCCN2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

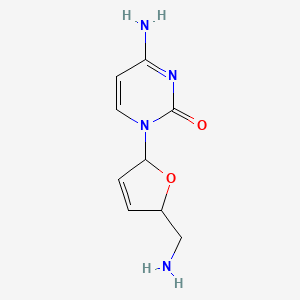
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
